molecular formula C24H24ClN3O3 B11412252 N-(3-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

N-(3-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide

Cat. No.: B11412252
M. Wt: 437.9 g/mol
InChI Key: LCRHTWDMHYPPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a furan-2-carboxamide group attached to a benzodiazole ring system, which is further substituted with a 2-chlorophenoxypropyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2-Chlorophenoxypropyl Group: The 2-chlorophenoxypropyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenol and 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.

    Attachment of the Furan-2-Carboxamide Group: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide
  • N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)benzamide

Uniqueness

N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-[3-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C24H24ClN3O3/c25-18-8-1-4-11-21(18)30-17-7-15-28-20-10-3-2-9-19(20)27-23(28)13-5-14-26-24(29)22-12-6-16-31-22/h1-4,6,8-12,16H,5,7,13-15,17H2,(H,26,29)

InChI Key

LCRHTWDMHYPPFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CCCNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.